![molecular formula C16H17N5O4 B2678297 N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1171009-25-8](/img/structure/B2678297.png)
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
“N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide” is a complex organic compound. It contains several functional groups including an oxadiazole ring, a pyrazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyrazole rings are likely to contribute to the rigidity of the molecule, while the dimethoxyphenyl group could contribute to its lipophilicity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The oxadiazole ring is generally stable under normal conditions, but can undergo reactions under certain conditions . The pyrazole ring can participate in various reactions such as substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution within the molecule can all influence its properties .Scientific Research Applications
Synthesis and Structural Analysis
- The compound synthesis and crystal structure analysis are foundational in this domain. For instance, one study detailed the synthesis and crystal structure of a related compound, emphasizing the importance of crystallography in understanding molecular configurations and interactions (Prabhuswamy et al., 2016).
Biological Activities
Antidepressant and Anticonvulsant Activities
- Novel pyrazole derivatives have been synthesized and evaluated for their antidepressant and anticonvulsant activities. Some compounds demonstrated significant antidepressant activity, comparable or superior to standard treatments (Abdel‐Aziz et al., 2009).
Anti-inflammatory Agents
- Research into novel pyrazole derivatives also explored potential anti-inflammatory agents with minimal ulcerogenic activity. This highlights the therapeutic potential of such compounds in treating inflammation with reduced side effects (El‐Hawash & El-Mallah, 1998).
Cytotoxic Activity
- The cytotoxic activities of carboxamide derivatives of benzo[b][1,6]naphthyridines were investigated, with some compounds displaying potent cytotoxic effects against various cancer cell lines, suggesting potential as cancer therapeutics (Deady et al., 2003).
Antimicrobial and Anticancer Agents
- A study on 1,3,4-Oxadiazole N-Mannich bases reported antimicrobial and anti-proliferative activities, indicating the versatility of pyrazole and oxadiazole derivatives as potential antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-4-21-12(7-8-17-21)14(22)18-16-20-19-15(25-16)11-6-5-10(23-2)9-13(11)24-3/h5-9H,4H2,1-3H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKOYRJZNQIJMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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